N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide
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Overview
Description
“N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide” is a chemical compound with the molecular formula C14H16ClN3O2. It is related to a series of compounds that have been synthesized and evaluated for their in vitro anti-HIV-1 activity .
Synthesis Analysis
The synthesis of related compounds involves the creation of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings . The synthesized compounds were characterized by 1H-NMR, FTIR, and elemental analysis .Molecular Structure Analysis
The molecular structure of “this compound” and related compounds has been studied using various physicochemical methods .Chemical Reactions Analysis
The chemical reactions involving these compounds include the chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones . Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” and related compounds have been characterized by various methods, including 1H-NMR, FTIR, and elemental analysis .Scientific Research Applications
Synthesis Techniques
Researchers have developed several methodologies for synthesizing pyrimidinone derivatives, including N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide, highlighting the chemical versatility and potential for structural modification of this compound. For example, the direct SNAr displacement of 2-methylthio-4-pyrimidinones in pivalic acid has been used to access functionalized pyrimidinones and pyrimidines, showcasing a pathway to explore structure-activity relationships (Maddess & Carter, 2012). Additionally, a simple methodology involving Fe(NO3)3 in MeOH at room temperature has been discovered for the hydrolysis of pivalamide, including derivatives of 2-pivalamido-3H-pyrimidin-4-one, demonstrating a convenient route for generating the corresponding amine (Bavetsias, Henderson, & McDonald, 2004).
Biological and Chemical Activities
The compound has also been evaluated for its potential biological activities. In one study, a dideazatetrahydrofolate analogue, structurally related to this compound, was identified as an inhibitor of thymidylate synthase, pointing to antitumor properties and suggesting its candidacy for clinical evaluation (Taylor et al., 1992). Furthermore, synthesis and antimicrobial activity studies of pyrimidinone and oxazinone derivatives fused with thiophene rings, starting from materials like 2-chloro-6-ethoxy-4-acetylpyridine, have demonstrated good antibacterial and antifungal activities, indicating the potential of such compounds in developing new antimicrobial agents (Hossan et al., 2012).
Analytical and Synthetic Applications
On the analytical front, nonaqueous capillary electrophoresis has been utilized for the separation of imatinib mesylate and related substances, including this compound derivatives, demonstrating the technique's effectiveness in quality control and research applications involving similar compounds (Ye et al., 2012).
Mechanism of Action
Target of Action
The primary targets of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)pivalamide are currently unknown. This compound belongs to the class of pyrido[1,2-a]pyrimidines, which are known to exhibit a broad range of biological activities . .
Mode of Action
Compounds with similar structures are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function
Biochemical Pathways
Pyrido[1,2-a]pyrimidines are known to be involved in a variety of biological processes, including antifungal and hypoglycemic activity, as well as being effective in the treatment of atherosclerosis . .
Result of Action
Based on the known activities of similar compounds, it could potentially have a range of effects, such as inhibiting the growth of certain types of fungi or reducing blood glucose levels . .
Future Directions
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O2/c1-8-11(17-13(20)14(2,3)4)12(19)18-7-9(15)5-6-10(18)16-8/h5-7H,1-4H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOVOFJXZNZITI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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